molecular formula C20H19NO3S B6540966 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide CAS No. 1058208-79-9

2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide

Cat. No.: B6540966
CAS No.: 1058208-79-9
M. Wt: 353.4 g/mol
InChI Key: QTJOXEUBFRYLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide is a complex organic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and cyclopentylmethyl moiety. One common approach is to use a Suzuki-Miyaura cross-coupling reaction, which involves the use of boronic acids and palladium catalysts to form the carbon-carbon bonds necessary for the chromene core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromene core makes it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide has shown potential as an anti-inflammatory and antioxidant agent. It can be used in studies related to oxidative stress and inflammation.

Medicine

Medically, this compound has been investigated for its anticancer properties. It may inhibit the growth of cancer cells and induce apoptosis, making it a candidate for further drug development.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory cytokines. Additionally, its antioxidant properties may neutralize free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: : This compound is structurally similar but contains a bromine atom, which can affect its reactivity and biological activity.

  • 2-(2-oxo-2-(thiophen-2-yl)ethyl)-4: : Another chromene derivative with a different substitution pattern, potentially leading to different biological activities.

Uniqueness

2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and biological activity compared to other chromene derivatives.

Properties

IUPAC Name

2-oxo-N-[(1-thiophen-2-ylcyclopentyl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c22-18(15-12-14-6-1-2-7-16(14)24-19(15)23)21-13-20(9-3-4-10-20)17-8-5-11-25-17/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJOXEUBFRYLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.